(3,4-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
(3,4-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride: . This compound features a phenyl ring substituted with two methoxy groups, a piperazine ring, and a dimethylisoxazole moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenyl and piperazine structures. One common synthetic route includes the following steps:
Formation of the phenyl core: : This can be achieved by reacting 3,4-dimethoxybenzaldehyde with a suitable reagent to introduce the necessary functional groups.
Synthesis of the piperazine ring: : Piperazine can be synthesized through the reaction of diethanolamine with ethylene glycol in the presence of a catalyst.
Coupling of the phenyl and piperazine rings: : This step involves the reaction of the phenyl core with the piperazine ring under specific conditions, often using coupling reagents like carbodiimides.
Introduction of the isoxazole moiety:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The compound can be reduced to form derivatives with different functional groups.
Substitution: : Various substitution reactions can occur at different positions on the phenyl ring or the piperazine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.
Substitution: : Reagents like halogens, alkyl halides, and acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized phenyl derivatives, reduced piperazine derivatives, and various substituted derivatives of the original compound.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : The compound has been studied for its biological activity, including potential antimicrobial, antiviral, and anticancer properties.
Medicine: : It may have applications in drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: : The compound's unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
This compound is unique due to its specific structural features, including the presence of the dimethoxyphenyl and dimethylisoxazole groups. Similar compounds may include other phenyl-piperazine derivatives or isoxazole-containing molecules. the exact structure and functional groups of these compounds would differ, leading to variations in their properties and applications.
List of Similar Compounds
Phenyl-piperazine derivatives: : Compounds with similar phenyl and piperazine structures but different substituents.
Isoxazole-containing molecules: : Compounds that include the isoxazole ring but with different substituents or core structures.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4.ClH/c1-13-16(14(2)26-20-13)12-21-7-9-22(10-8-21)19(23)15-5-6-17(24-3)18(11-15)25-4;/h5-6,11H,7-10,12H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHMGLVZSDWVLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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